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Compound of Interest

Compound Name: Choerospondin

Cat. No.: B1668892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro

evaluation of the antioxidant capacity of Choerospondin, a key bioactive component isolated

from Choerospondias axillaris. The following sections offer a summary of quantitative

antioxidant data, step-by-step experimental methodologies for common assays, and visual

workflows to guide researchers in their experimental design.

Introduction
Choerospondin, found in the fruit, peels, and leaves of Choerospondias axillaris, has garnered

significant interest for its potential health benefits, largely attributed to its antioxidant properties.

[1][2] In vitro antioxidant assays are crucial primary screening tools to quantify this activity by

evaluating the ability of a compound to scavenge free radicals or reduce oxidants. The most

common assays employed for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl)

radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[3]

[4] These methods provide valuable preliminary data on the antioxidant potential of

Choerospondin and its extracts, informing further preclinical development.

Data Presentation: Quantitative Antioxidant Activity
The antioxidant capacity of extracts from Choerospondias axillaris varies depending on the part

of the plant used, the extraction solvent, and the specific assay. The data below, summarized
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from multiple studies, provides a comparative overview of its potency.

Assay Type
Plant Part & Extract
Type

Result Reference

DPPH Radical

Scavenging

Fruit Peels

(Proanthocyanidins

Extract)

IC50: 164 ± 7 µg/mL [5][6]

Fruit (Hydroethanolic

Peel Extract)
IC50: 91.41 µg/mL [1]

Fruit (Hydroethanolic

Pulp Extract)
IC50: 134.13 µg/mL [1]

Fruit (Aqueous

Extract)
IC50: 532.9 µg/mL [1]

Fruit (Ethanolic

Extract)
98% Inhibition [2]

Fruit (Aqueous

Extract)
91% Inhibition [2]

ABTS Radical

Scavenging

Fruit Peels

(Proanthocyanidins

Extract)

IC50: 154 ± 6 µg/mL [5][6]

Ferric Reducing

Power

Fruit Peels

(Proanthocyanidins

Extract)

0.930 ± 0.030 g

AAE/g*
[5][6]

Hydroxyl Radical

Scavenging

Leaves (Crude

Polysaccharide)

Stronger than purified

fractions
[7]

Cellular Antioxidant

Activity

Fruit Peels

(Proanthocyanidins

Extract)

EC50: 10.2 ± 1.4

µg/mL
[5][6]

*AAE/g: Ascorbic Acid Equivalents per gram.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.researchgate.net/publication/301246092_Proanthocyanidins_Isolated_from_Choerospondias_axillaris_Fruit_Peels_Exhibit_Potent_Antioxidant_Activities_in_Vitro_and_Novel_Anti-angiogenic_Property_in_Vitro_and_in_Vivo
https://pubs.acs.org/doi/abs/10.1021/acs.jafc.6b00236
https://www.researchgate.net/publication/257163526_In_vitro_and_in_vivo_antioxidant_activity_of_aqueous_extract_from_Chobrospondias_axillaris
https://www.researchgate.net/publication/257163526_In_vitro_and_in_vivo_antioxidant_activity_of_aqueous_extract_from_Chobrospondias_axillaris
https://www.researchgate.net/publication/257163526_In_vitro_and_in_vivo_antioxidant_activity_of_aqueous_extract_from_Chobrospondias_axillaris
https://www.phytojournal.com/archives/2015/vol4issue3/PartC/4-3-46.pdf
https://www.phytojournal.com/archives/2015/vol4issue3/PartC/4-3-46.pdf
https://www.researchgate.net/publication/301246092_Proanthocyanidins_Isolated_from_Choerospondias_axillaris_Fruit_Peels_Exhibit_Potent_Antioxidant_Activities_in_Vitro_and_Novel_Anti-angiogenic_Property_in_Vitro_and_in_Vivo
https://pubs.acs.org/doi/abs/10.1021/acs.jafc.6b00236
https://www.researchgate.net/publication/301246092_Proanthocyanidins_Isolated_from_Choerospondias_axillaris_Fruit_Peels_Exhibit_Potent_Antioxidant_Activities_in_Vitro_and_Novel_Anti-angiogenic_Property_in_Vitro_and_in_Vivo
https://pubs.acs.org/doi/abs/10.1021/acs.jafc.6b00236
https://pmc.ncbi.nlm.nih.gov/articles/PMC9783564/
https://www.researchgate.net/publication/301246092_Proanthocyanidins_Isolated_from_Choerospondias_axillaris_Fruit_Peels_Exhibit_Potent_Antioxidant_Activities_in_Vitro_and_Novel_Anti-angiogenic_Property_in_Vitro_and_in_Vivo
https://pubs.acs.org/doi/abs/10.1021/acs.jafc.6b00236
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflows and Principles
The following diagrams illustrate the general workflow for assessing antioxidant activity and the

basic principle of radical scavenging.
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General workflow for in vitro antioxidant assessment.
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Principle of free radical scavenging by an antioxidant.

Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the

stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change

from deep violet to pale yellow, which is measured spectrophotometrically.[8]

Materials:

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol or Ethanol (99%)

Choerospondin extract/compound

Positive control (e.g., Ascorbic acid, Trolox)

96-well microplate or cuvettes

Spectrophotometer (capable of reading at ~517 nm)

Protocol:

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

This solution should be freshly made and kept in the dark to avoid degradation.[8]

Sample Preparation: Dissolve the Choerospondin extract or compound in methanol to

prepare a stock solution. Create a series of dilutions from this stock to test a range of

concentrations.

Assay Procedure:

In a 96-well plate, add a specific volume of the sample or standard solution to each well

(e.g., 100 µL).
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Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells.[9]

For the control well, mix methanol with the DPPH solution. The blank should contain only

methanol.

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30

minutes.[9][10]

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate

reader.[8][10]

Calculation: Calculate the percentage of radical scavenging activity using the following

formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]

Plot the % inhibition against the sample concentration to determine the IC50 value (the

concentration required to scavenge 50% of DPPH radicals).
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Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Scavenging Assay
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The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+).

Antioxidants in the sample reduce this radical cation back to its colorless neutral form. The

degree of decolorization, measured by the decrease in absorbance, is proportional to the

antioxidant's activity.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Materials:

ABTS diammonium salt

Potassium persulfate

Methanol or Ethanol

Phosphate Buffered Saline (PBS) or appropriate buffer

Choerospondin extract/compound

Positive control (e.g., Ascorbic acid, Trolox)

96-well microplate or cuvettes

Spectrophotometer (capable of reading at ~734 nm)

Protocol:

Preparation of ABTS•+ Stock Solution:

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium

persulfate.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]

Preparation of ABTS•+ Working Solution:

Before the assay, dilute the stock solution with methanol or PBS until the absorbance

reaches 0.70 ± 0.02 at 734 nm.[10]
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Assay Procedure:

Add a small volume of the sample or standard solution (e.g., 10 µL) to a well in a 96-well

plate.

Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to the well.

Incubation: Incubate the mixture at room temperature for 6-7 minutes.[9][10]

Measurement: Measure the absorbance at 734 nm.[9][10]

Calculation: Calculate the percentage of radical scavenging activity using the formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9]

Determine the IC50 value by plotting % inhibition against sample concentration.
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Prepare ABTS•+ Stock:
Mix 7 mM ABTS + 2.45 mM K2S2O8

(Incubate 12-16h in dark)

Dilute Stock with Methanol
to Absorbance of ~0.7 at 734 nm

Mix Sample (e.g., 10 µL)
with ABTS•+ working solution (e.g., 190 µL)
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Experimental workflow for the ABTS assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1668892?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the

ferric (Fe³⁺) to the ferrous (Fe²⁺) form in a complex with TPTZ (2,4,6-tripyridyl-s-triazine).[11]

[12] This reduction results in the formation of an intense blue-colored ferrous-TPTZ complex,

with an absorbance maximum at 593-595 nm. The change in absorbance is directly

proportional to the total reducing power of the antioxidants in the sample.[12]

Materials:

Acetate buffer (300 mM, pH 3.6)

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

Ferric chloride (FeCl₃) solution (20 mM in water)

Ferrous sulfate (FeSO₄) or other ferrous standard for calibration curve

Choerospondin extract/compound

96-well microplate

Spectrophotometer (capable of reading at ~594 nm)

Incubator or water bath (37°C)

Protocol:

Preparation of FRAP Reagent:

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃

solution in a 10:1:1 (v/v/v) ratio.[13]

Warm the reagent to 37°C before use.

Standard Curve Preparation: Prepare a series of ferrous standard solutions (e.g., from 0.2

mM to 2 mM) to create a standard curve.

Assay Procedure:
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Add a small volume of the sample, standard, or blank (e.g., 10 µL) to the wells of a 96-well

plate.

Add a large volume of the pre-warmed FRAP reagent (e.g., 190 µL) to each well and mix.

Incubation: Incubate the plate at 37°C. The reaction time can vary, but readings are often

taken kinetically for up to 60 minutes or as an endpoint measurement.[11][12]

Measurement: Measure the absorbance at 594 nm.[11][12]

Calculation:

Subtract the blank reading from the sample and standard readings.

Plot the absorbance of the ferrous standards against their concentration to create a

standard curve.

Determine the antioxidant capacity of the sample from the standard curve and express the

results as Fe²⁺ equivalents (e.g., µM Fe²⁺ or mg Fe²⁺ per gram of sample).
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Prepare FRAP Reagent:
10:1:1 mix of Acetate Buffer (pH 3.6),

10 mM TPTZ, and 20 mM FeCl3

Warm FRAP Reagent to 37°C

Add Sample/Standard (10 µL)
to FRAP Reagent (190 µL)

Prepare Sample and
Ferrous Standards

Incubate at 37°C
(up to 60 min)

Measure Absorbance
at ~594 nm

Calculate Ferrous Equivalents
from Standard Curve
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Experimental workflow for the FRAP assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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